2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

hURAT1 inhibition structure-activity relationship uricosuric drug discovery

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4), with molecular formula C₁₈H₁₆O₃ and molecular weight of 280.32 g/mol, is a synthetic benzofuran derivative that functions as a critical intermediate in the synthesis of 2-ethylbenzofuran-based hURAT1 inhibitors and serves as a pharmaceutical reference standard for both Benzbromarone (Impurity and Amiodarone (Impurity in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
CAS No. 3343-80-4
Cat. No. B1615541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone
CAS3343-80-4
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H16O3/c1-3-15-17(14-6-4-5-7-16(14)21-15)18(19)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3
InChIKeyTTXQKBMNVDJBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4): Intermediate and Reference Standard for Uricosuric Drug Development


2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4), with molecular formula C₁₈H₁₆O₃ and molecular weight of 280.32 g/mol, is a synthetic benzofuran derivative that functions as a critical intermediate in the synthesis of 2-ethylbenzofuran-based hURAT1 inhibitors [1] and serves as a pharmaceutical reference standard for both Benzbromarone (Impurity 1) [2] and Amiodarone (Impurity 29) [3] in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions [4].

Why 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Cannot Be Interchanged with Structural Analogs


Substitution of 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone with structurally similar benzofuran derivatives is precluded by its dual functional identity. In hURAT1 inhibitor development, SAR studies demonstrate that the methoxy substitution on the phenyl B-ring yields IC₅₀ values exceeding 100 µM, whereas the corresponding 4-hydroxy analog (Benzarone) exhibits IC₅₀ values of 5.6–16.3 µM—a potency difference of approximately 6- to 20-fold [1]. This electronic effect, governed by the presence or absence of an ionizable proton capable of forming an anion to interact with the positively charged hURAT1 binding pocket, is a primary determinant of inhibitory activity [2]. In pharmaceutical quality control, the compound serves as a chemically distinct impurity marker (Benzbromarone Impurity 1; Amiodarone Impurity 29) that cannot be replaced by other benzofuran derivatives due to regulatory requirements for specific impurity profiling and traceability to pharmacopeial standards (USP or EP) [3].

Quantitative Differentiation Evidence: 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone vs. Structural Analogs


hURAT1 Inhibitory Potency: Methoxy vs. Hydroxy Substitution on Phenyl B-Ring

The 4-methoxy substitution (as in 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone) yields weak hURAT1 inhibition with IC₅₀ > 100 µM. In contrast, the 4-hydroxy analog (Benzarone) exhibits IC₅₀ values of 5.6–16.3 µM. This electronic effect is attributed to the requirement for an ionizable proton to form an anion capable of interacting with the positively charged hURAT1 binding pocket [1].

hURAT1 inhibition structure-activity relationship uricosuric drug discovery

Pharmaceutical Impurity Identity: Benzbromarone Impurity 1 / Amiodarone Impurity 29

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone is chemically designated as Benzbromarone Impurity 1 (CAS 3343-80-4) [1] and also as Amiodarone Impurity 29 . Unlike generic benzofuran derivatives, this compound is supplied with detailed characterization data compliant with ICH regulatory guidelines for ANDA submissions and method validation (AMV). It serves as a reference standard with traceability against USP or EP pharmacopeial standards [2].

pharmaceutical impurity profiling reference standards regulatory compliance

Synthetic Role: Key Intermediate in Benzbromarone Manufacturing

The compound is synthesized via Friedel-Crafts acylation of 2-ethylbenzofuran with p-methoxybenzoyl chloride using aluminum chloride as catalyst in toluene solvent, yielding 2-ethyl-3-p-methoxybenzoyl-benzofuran. Subsequent demethylation with aluminum chloride produces 2-ethyl-3-p-hydroxybenzoyl-benzofuran, the key intermediate for benzbromarone synthesis . This represents a two-step sequence with distinct intermediates, unlike alternative synthetic routes that may employ different starting materials or catalysts.

organic synthesis Friedel-Crafts acylation process chemistry

HPLC Separation Profile: Distinct Retention on Reverse-Phase Columns

Methanone, (2-ethyl-3-benzofuranyl)(4-methoxyphenyl)- can be analyzed by reverse-phase HPLC using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid under simple conditions [1]. This separation profile distinguishes it from the demethylated 4-hydroxy analog, which exhibits different retention behavior due to increased polarity from the phenolic hydroxyl group. For mass spectrometry, the exact mass is 280.109944 g/mol, which is 14.01565 g/mol (one CH₂ unit) higher than the 4-hydroxy analog (266.094294 g/mol) [2].

analytical chemistry HPLC method development chromatographic separation

Optimal Procurement Scenarios for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone


hURAT1 Inhibitor Development: Synthetic Intermediate for SAR Studies

Researchers conducting structure-activity relationship (SAR) studies on hURAT1 inhibitors should procure this compound as the methoxy-substituted precursor. Subsequent demethylation yields the corresponding 4-hydroxy analog (Benzarone), which exhibits 6- to 20-fold higher inhibitory potency. This compound enables systematic investigation of electronic effects (methoxy vs. hydroxy substitution) on hURAT1 binding, as established in the seminal Wempe et al. (2011) study [1].

Pharmaceutical Quality Control: Certified Reference Standard for Benzbromarone Impurity Profiling

Quality control laboratories supporting ANDA submissions for generic benzbromarone require this compound as Benzbromarone Impurity 1. The product is supplied with full characterization data compliant with ICH guidelines and offers traceability to USP or EP pharmacopeial standards, essential for method validation (AMV) and impurity limit testing [2].

Pharmaceutical Quality Control: Certified Reference Standard for Amiodarone Impurity Profiling

This compound is also designated as Amiodarone Impurity 29 and is used as a reference standard for API amiodarone. It supports impurity profiling during drug development, formulation stages, and stability studies, with validated analytical data and full structural characterization meeting European Pharmacopoeia (EP) specifications [3].

Process Chemistry: Benzbromarone Key Intermediate Manufacturing

Industrial production of benzbromarone via the two-step acylation-demethylation sequence requires this compound as the methoxy intermediate. Friedel-Crafts acylation of 2-ethylbenzofuran with p-methoxybenzoyl chloride under AlCl₃ catalysis in toluene yields this intermediate, which is subsequently demethylated to the 4-hydroxy key intermediate for final bromination to benzbromarone .

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